

chemical structure and properties of violaxanthin

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An In-depth Technical Guide to **Violaxanthin**: Chemical Structure, Properties, and Biological Activities

Introduction

Violaxanthin is a natural xanthophyll pigment, a subclass of carotenoids characterized by the presence of oxygen.[1] With its distinct orange color, **violaxanthin** is prevalent in a variety of photosynthetic organisms, including higher plants, green algae, and brown seaweeds.[1][2][3] It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy.[4][5][6] Beyond its physiological function in plants, **violaxanthin** has garnered significant interest from researchers, scientists, and drug development professionals for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent.[3][7][8]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biosynthesis, and biological activities of **violaxanthin**. It includes detailed experimental protocols for its extraction, purification, and biological assessment, along with structured data tables and diagrams to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

Violaxanthin is a C40 tetraterpenoid derived from zeaxanthin through epoxidation.[4][9] Its structure features a long polyene chain with two epoxy groups, one at each end of the



molecule, which are critical to its function in the xanthophyll cycle.[10] This structure contributes to its hydrophobic nature, rendering it soluble in organic solvents but practically insoluble in water.[1]

The key identifiers and physicochemical properties of all-trans-**violaxanthin** are summarized in the table below.

Property	Value	Reference(s)	
IUPAC Name	(1R,3S,6S)-6- [(1E,3E,5E,7E,9E,11E,13E,15 E,17E)-18-[(1S,4S,6R)-4- hydroxy-2,2,6-trimethyl-7- oxabicyclo[4.1.0]heptan-1- yl]-3,7,12,16- tetramethyloctadeca- 1,3,5,7,9,11,13,15,17- nonaenyl]-1,5,5-trimethyl-7- oxabicyclo[4.1.0]heptan-3-ol	[11]	
Synonyms	all-trans-Violaxanthin, Zeaxanthin diepoxide, E161e	[9][11]	
Molecular Formula	C40H56O4	[11][12][13][14]	
Molecular Weight	600.9 g/mol (or 600.87 / 600.88 g/mol)	[11][12]	
CAS Number	126-29-4	[11][12][13]	
Appearance	Orange prisms or crystals	[9][12]	
Melting Point	200 - 208 °C	[9][11][12]	
Solubility	Soluble in ethanol, methanol, acetone, carbon disulfide, ether; almost insoluble in petroleum ether; practically insoluble in water.	[1][12]	



Spectral Properties

The extended system of conjugated double bonds in **violaxanthin**'s structure is responsible for its characteristic absorption of light in the blue-green region of the visible spectrum, resulting in its yellow-orange color.[1] The UV-Vis absorption spectrum typically shows three distinct peaks. The exact wavelengths of maximum absorption (λmax) are solvent-dependent.

Solvent	λmax Values (nm) Reference(s)		
Ethanol	417, 440, 470	[2]	
Ethanol	417.5, 442.5, 471.5	[12]	
Acetone	419, 442, 472	[2]	
n-Hexane	417, 440, 470	[2]	
Methanol	417, 439, 468	[15]	

Biosynthesis and the Xanthophyll Cycle

Violaxanthin is synthesized in photosynthetic eukaryotes from zeaxanthin.[4][16] This conversion is a two-step epoxidation process catalyzed by the enzyme zeaxanthin epoxidase (ZEP), with antheraxanthin as the intermediate.[4][6]

This reaction is a central part of the xanthophyll cycle, a critical photoprotective mechanism. Under high light conditions, **violaxanthin** is converted back to zeaxanthin via antheraxanthin by the enzyme **violaxanthin** de-epoxidase (VDE).[5][17] This cycle dissipates excess light energy, protecting the photosynthetic apparatus from photo-oxidative damage.[5]



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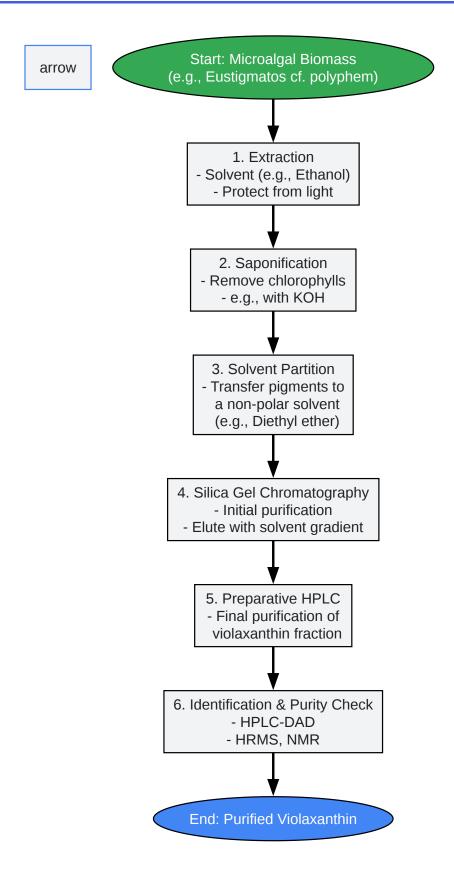
The Xanthophyll Cycle Pathway



Experimental Protocols Extraction and Purification of Violaxanthin

Violaxanthin is sensitive to light, heat, and acids, so extraction and purification should be performed under dim light and at low temperatures.[18] The following is a generalized protocol based on methods for extraction from microalgae.[19][20]





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General Workflow for Violaxanthin Extraction and Purification



Methodology:

- Extraction: The microalgal biomass is repeatedly extracted with an organic solvent like ethanol or acetone until the residue is colorless. All steps are performed in the dark or under dim light to prevent isomerization and degradation.[18][19]
- Saponification: To remove chlorophylls, the crude extract is saponified, typically by adding a solution of potassium hydroxide (KOH) in methanol and incubating in the dark.[19]
- Solvent Partitioning: After saponification, the pigments are transferred to a non-polar solvent such as diethyl ether or hexane by liquid-liquid extraction. The aqueous layer is discarded.

 [19]
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The concentrated extract is loaded onto a silica gel column. Fractions are eluted using a solvent system with increasing polarity (e.g., a gradient of acetone in n-hexane). Fractions containing violaxanthin are collected.[19]
 - Preparative High-Performance Liquid Chromatography (PHPLC): The enriched fraction from the silica gel column is subjected to PHPLC for final purification. A C18 column is commonly used with an isocratic or gradient mobile phase.[19]
- Identification and Quantification: The purified **violaxanthin** is identified based on its retention time, UV-Vis absorption spectrum, and mass spectrometry (MS) data.[19] Purity is assessed using analytical HPLC.

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory effects of **violaxanthin** have been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][21]

Methodology:

Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.



- Treatment: Cells are pre-treated with various concentrations of violaxanthin for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) for a specified duration (e.g., 24 hours).[21]
- Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[7][21]
- Prostaglandin E₂ (PGE₂) Assay: The concentration of PGE₂, another key inflammatory mediator, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[7][21]
- Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂, respectively.[7]
- Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2) are quantified to determine if violaxanthin's inhibitory effect occurs at the transcriptional level.[7]
- NF-κB Pathway Analysis: To investigate the mechanism, the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed using Western blotting of nuclear and cytoplasmic fractions or by electrophoretic mobility shift assay (EMSA).[7][21]

Biological Activities and Mechanism of Action Antioxidant Activity

Violaxanthin exhibits significant antioxidant activity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals.[8][22] This property is linked to the long conjugated polyene chain in its structure.

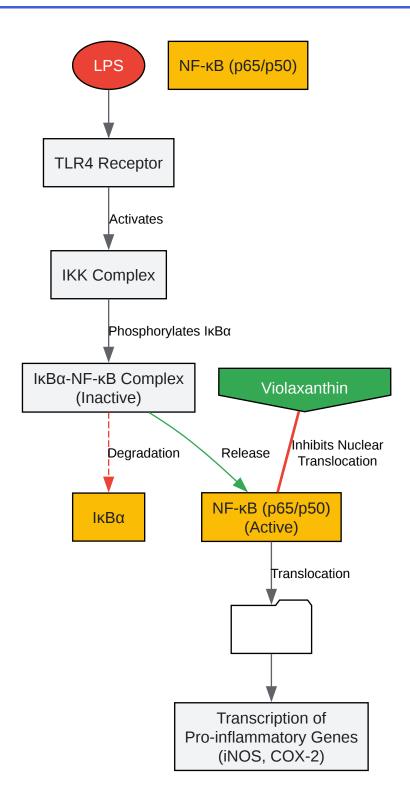


Assay	Test System	Result (IC50 / EC50)	Reference(s)
DPPH Radical Scavenging	In vitro chemical assay	EC50: 41.42 μg/mL	[19]
ABTS+ Radical Scavenging	In vitro chemical assay	EC50: 15.25 μg/mL	[19][23]
Lipid Peroxidation Inhibition	Rat brain homogenate	IC50: 0.46 μM	[22]
Singlet Oxygen (¹O2) Quenching	In vitro chemical assay	IC ₅₀ : > 10 μM (approx.)	[22]

Anti-inflammatory Activity

Studies have shown that **violaxanthin** possesses potent anti-inflammatory effects.[7][24] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][21] In LPS-stimulated macrophages, **violaxanthin** significantly inhibits the production of pro-inflammatory mediators like NO and PGE₂.[7] It achieves this by downregulating the expression of iNOS and COX-2 enzymes. This suppression is linked to its ability to prevent the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[7][21]





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Inhibition of the NF-кВ Pathway by Violaxanthin

Stability and Degradation



Violaxanthin is susceptible to degradation by heat, light, and acidic conditions.[18][25] Thermal processing can cause the isomerization of the 5,6-epoxide groups to form 5,8-furanoxide derivatives, such as auroxanthin.[25][26] This degradation follows first-order kinetics and leads to a loss of color and biological activity.[26][27] Therefore, proper storage and handling are critical to preserve the integrity of the compound for research and development purposes.

Conclusion

Violaxanthin is a multifaceted carotenoid with a well-defined chemical structure and a range of important biological properties. Its role in the xanthophyll cycle highlights its significance in plant physiology, while its potent antioxidant and anti-inflammatory activities underscore its potential for applications in pharmaceuticals and nutraceuticals. The inhibition of the NF-kB pathway represents a key mechanism underlying its anti-inflammatory effects, making it a promising candidate for the development of new therapies for inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore and harness the properties of violaxanthin.

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